molecular formula C24H33NO4Si B14124847 Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate

Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate

Cat. No.: B14124847
M. Wt: 427.6 g/mol
InChI Key: GXRXVJRSZGUUIF-UHFFFAOYSA-N
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Description

Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate is a complex organic compound that features a tert-butyl group, a diphenylsilyl group, and a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and bases like pyridine or 2,6-lutidine for protection reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl group provides steric hindrance, increasing the stability of the compound under acidic conditions . This stability allows for selective reactions and deprotection under specific conditions.

Properties

Molecular Formula

C24H33NO4Si

Molecular Weight

427.6 g/mol

IUPAC Name

tert-butyl N-[3-[tert-butyl(diphenyl)silyl]oxy-2-oxopropyl]carbamate

InChI

InChI=1S/C24H33NO4Si/c1-23(2,3)29-22(27)25-17-19(26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,17-18H2,1-6H3,(H,25,27)

InChI Key

GXRXVJRSZGUUIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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